6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and dispersed using an organic solvent to obtain the desired product . The process involves several steps, including chlorination, quenching, and neutralization, to achieve a high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. The process involves the use of advanced techniques to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .
Scientific Research Applications
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine: Similar structure but with a different phenoxy group.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Known for its dual CDK6 and CDK9 inhibitory activity.
6-chloro-N4,N4-diethylpyrimidine-2,4-diamine: Another derivative with different alkyl groups.
Uniqueness
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is unique due to its specific phenoxyethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13ClN4O |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chloro-4-N-(2-phenoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-8-11(17-12(14)16-10)15-6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) |
InChI Key |
DIGBBIXGCPTEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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